Product packaging for VD1-Rpd2 neuropeptide alpha2(Cat. No.:CAS No. 157452-74-9)

VD1-Rpd2 neuropeptide alpha2

Cat. No.: B125278
CAS No.: 157452-74-9
M. Wt: 2995.3 g/mol
InChI Key: NIVFFXVQVIRWIS-RYZMZDQVSA-N
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Description

Overview of Neuropeptidergic Signaling in Invertebrate Neurobiology

Neuropeptidergic signaling is an ancient and fundamental mode of communication within the nervous systems of all animals, including invertebrates. frontiersin.orgmdpi.com Neuropeptides represent the most diverse class of neuronal signaling molecules, acting as neurotransmitters, neuromodulators, and hormones to regulate a vast array of physiological processes and behaviors. pnas.orgresearchgate.nettandfonline.com Invertebrate neuropeptides are involved in the control of development, growth, reproduction, metabolism, homeostasis, and complex behaviors such as feeding and locomotion. researchgate.netfrontiersin.orgbiorxiv.org

Unlike classical small-molecule neurotransmitters that mediate rapid, direct synaptic transmission, neuropeptides often engage in extrasynaptic communication. cam.ac.ukoup.com They are released from dense-core vesicles, can diffuse over longer distances, and typically bind to G protein-coupled receptors (GPCRs) to initiate slower, longer-lasting modulatory effects on neural circuits and target tissues. researchgate.nettandfonline.com This "wireless" signaling allows for the coordination of activity across distributed neuronal networks. cam.ac.uk

The study of neuropeptides in invertebrate model organisms such as the fruit fly Drosophila melanogaster, the nematode Caenorhabditis elegans, and various mollusks like Aplysia californica and Lymnaea stagnalis, has been instrumental in uncovering the fundamental principles of neurobiology. pnas.orgnih.gov The relatively simpler nervous systems of these animals, some containing just a few thousand identifiable neurons, facilitate the mapping of peptidergic circuits and the elucidation of their functions. nih.govfrontiersin.orgnih.gov Research in these models has led to the identification of numerous neuropeptide families, many of which have orthologs across the animal kingdom, highlighting their deep evolutionary origins. biorxiv.org

Historical Context and Initial Discovery of VD1-Rpd2 Neuropeptide Alpha2

The discovery of the this compound is rooted in the detailed study of identified neurons in the central nervous system of the great pond snail, Lymnaea stagnalis. nih.gov This mollusk is a classic model system in neurobiology due to its large, identifiable neurons that allow for precise anatomical and functional characterization. frontiersin.orgnih.gov

Research focused on two specific, electrically coupled neurons: Visceral Dorsal 1 (VD1) and Right Parietal Dorsal 2 (RPD2). nih.govcan-acn.org These neurons were known to express a single gene whose mRNA precursor undergoes alternative splicing. This process generates two distinct preprohormone variants, named VD1/RPD2-A and VD1/RPD2-B. nih.gov

In a 1994 study, researchers isolated and structurally characterized the mature peptides processed from these prohormones. nih.gov They successfully purified peptides from dissected VD1 and RPD2 neurons. Their work revealed that the this compound (α2-peptide) is derived specifically from the VD1/RPD2-B prohormone. Concurrently, a related peptide, VD1/RPD2 neuropeptide alpha1 (α1-peptide), was found to be derived from the VD1/RPD2-A prohormone. A third peptide, the β-peptide, was found to be common to both prohormones. nih.gov

Crucially, the investigation extended beyond the central nervous system. The team also isolated and characterized the α2-peptide directly from the snail's heart, which is a known target organ of the VD1/RPD2 neurons. This finding provided direct evidence that the neuropeptide is axonally transported from the neurons and released into the target tissue to exert its physiological effects. nih.gov

Significance of this compound in Molluscan Neuroscience

The this compound plays a significant role in the neuro-hormonal control of vital physiological functions in mollusks, particularly cardiorespiratory regulation. The VD1 and RPD2 neurons, which produce this peptide, form a coupled system that prominently innervates the heart, mantle, and pneumostome areas of Lymnaea stagnalis, suggesting a primary role in controlling heart rate and breathing. researchgate.net

Pharmacological studies have confirmed the direct action of the α2-peptide on cardiac tissue. When synthetic this compound was applied to isolated auricle preparations of the Lymnaea heart, it produced excitatory effects, increasing both the rate and amplitude of the heartbeat. nih.gov Interestingly, while the related α1-peptide elicited similar excitatory responses, the two peptides differed considerably in their potency. nih.gov This demonstrates that the alternative splicing of a single gene results in a set of peptides with overlapping, yet functionally distinct, properties.

Further research has shown that the VD1/RPD2 peptides, including the α2-peptide, mediate their effects by modulating ion currents in target cells. In dissociated heart muscle cells, these peptides activate a high-voltage-activated Ca2+ current. researchgate.net Subsequent analysis revealed that post-translational modifications, such as glycosylation and hydroxylation, can further enhance the biological activity of the α2-peptide, making the modified versions more potent than the unmodified peptide in enhancing these calcium currents. researchgate.net This highlights a remarkable complexity in how a single neuron can fine-tune its signaling output through a combination of alternative splicing and differential peptide modifications. researchgate.net

Data Tables

Table 1: Properties of this compound This table summarizes the computed physical and chemical properties of the neuropeptide.

PropertyValueSource
Molecular Formula C123H196N44O38S3PubChem nih.gov
Molecular Weight 2995.3 g/mol PubChem nih.gov
Monoisotopic Mass 2993.3919315 DaPubChem nih.gov
Origin VD1/RPD2-B prohormone nih.gov
Producing Neurons Visceral Dorsal 1 (VD1) and Right Parietal Dorsal 2 (RPD2) nih.gov
Primary Target Organ Heart nih.gov

Table 2: Comparative Effects of VD1/RPD2 Alpha Peptides on Lymnaea Heart This table outlines the observed biological effects of the two related alpha peptides derived from the VD1/RPD2 gene.

PeptideEffect on Heart Beat RateEffect on Heart Beat AmplitudePotencySource
VD1-Rpd2 neuropeptide alpha1 Excitatory (Increase)Excitatory (Increase)Differs from α2 nih.gov
This compound Excitatory (Increase)Excitatory (Increase)Differs from α1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C123H196N44O38S3 B125278 VD1-Rpd2 neuropeptide alpha2 CAS No. 157452-74-9

Properties

CAS No.

157452-74-9

Molecular Formula

C123H196N44O38S3

Molecular Weight

2995.3 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C123H196N44O38S3/c1-13-58(6)93(163-104(188)71(27-20-35-139-123(132)133)154-115(199)95(61(9)169)165-117(201)97(63(11)171)166-116(200)96(62(10)170)164-114(198)92(57(4)5)162-105(189)73(31-37-208-12)151-99(183)67(124)42-91(180)181)112(196)144-51-90(179)161-94(60(8)168)113(197)143-47-86(175)140-48-87(176)149-74(38-56(2)3)106(190)147-59(7)98(182)141-49-88(177)148-69(25-18-33-137-121(128)129)101(185)159-80(52-206)110(194)153-72(29-30-83(125)172)103(187)155-76(40-65-45-134-54-145-65)108(192)157-78(41-66-46-135-55-146-66)119(203)205-120(204)79(44-85(127)174)158-107(191)75(39-64-22-15-14-16-23-64)150-89(178)50-142-111(195)82-28-21-36-167(82)118(202)81(53-207)160-109(193)77(43-84(126)173)156-102(186)70(26-19-34-138-122(130)131)152-100(184)68-24-17-32-136-68/h14-16,22-23,45-46,52,54-63,65-82,92-97,136,168-171,207H,13,17-21,24-44,47-51,53,124H2,1-12H3,(H2,125,172)(H2,126,173)(H2,127,174)(H,140,175)(H,141,182)(H,142,195)(H,143,197)(H,144,196)(H,147,190)(H,148,177)(H,149,176)(H,150,178)(H,151,183)(H,152,184)(H,153,194)(H,154,199)(H,155,187)(H,156,186)(H,157,192)(H,158,191)(H,159,185)(H,160,193)(H,161,179)(H,162,189)(H,163,188)(H,164,198)(H,165,201)(H,166,200)(H,180,181)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60+,61+,62+,63+,65?,66?,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,92-,93-,94-,95-,96-,97-/m0/s1

InChI Key

NIVFFXVQVIRWIS-RYZMZDQVSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Synonyms

VD1-RPD2 neuropeptide alpha(2)
VD1-RPD2 neuropeptide alpha2

Origin of Product

United States

Genomic and Molecular Basis of Vd1 Rpd2 Neuropeptide Alpha2

Gene Structure and Transcriptional Regulation of VD1/RPD2 Preprohormones

The foundation for the VD1/RPD2 neuropeptides lies within the structure of their shared gene and the precise control of its expression in specific neurons.

Analysis of the VD1/RPD2 gene reveals a key structural feature: the region of the gene that codes for the alpha peptide domain is interrupted by multiple introns. nih.govethz.ch This intron-exon arrangement within the alpha peptide coding sequence is significant, as it provides the basis for generating peptide diversity through alternative splicing. nih.govethz.ch The presence of these non-coding intron sequences allows for different combinations of exons to be included in the final messenger RNA (mRNA), a critical step in the production of varied neuropeptides from a single gene. nih.gov

While the expression of the VD1/RPD2 gene is known to be highly specific to certain neurons, the precise molecular mechanisms governing its transcriptional control have not been fully detailed in available research. In general, gene expression in neurons is a tightly regulated process involving transcription factors that bind to specific DNA sequences (promoters and enhancers) to initiate or modulate the transcription of a gene by RNA polymerase. nih.govresearchgate.net The temporal pattern of neuron firing and intracellular signaling cascades, often involving calcium, are crucial in activating these transcription factors, thereby linking neuronal activity to changes in gene expression. nih.gov However, the specific transcription factors, promoter elements, and regulatory sequences that control the transcription of the VD1/RPD2 gene in Lymnaea stagnalis remain to be identified.

The expression of the VD1/RPD2 gene is confined to a specific network of neurons within the central nervous system (CNS) of Lymnaea stagnalis. nih.gov The two most prominent of these are the giant peptidergic neurons, VD1 (in the visceral ganglion) and RPD2 (in the right parietal ganglion). nih.govethz.ch However, research using in situ hybridization has demonstrated that the VD1/RPD2 gene is also expressed in other neurons, forming a broader "VD1/RPD2 neuronal system." nih.gov

This system comprises different classes of neurons located in various ganglia, including the visceral, right parietal, cerebral, and pedal ganglia. nih.gov All neurons within this identified system express the VD1/RPD2 gene, though they may produce different final sets of neuropeptides due to post-transcriptional and post-translational processing. nih.gov This cell-type-specific expression highlights the specialized role of the resulting neuropeptides in the neural circuits controlled by these distinct neuronal populations.

Preprohormone Processing and Peptide Diversity

Following transcription, the mRNA from the VD1/RPD2 gene undergoes processing to create precursor proteins, known as preprohormones. These preprohormones are then cleaved to produce the final, active neuropeptides, with alternative splicing playing a key role in diversifying the peptide products.

Through cDNA cloning, researchers have identified two primary types of VD1/RPD2 transcripts, which lead to the production of two distinct yet related preprohormones: VD1/RPD2-A and VD1/RPD2-B. nih.gov These preprohormones are the precursors that are subsequently cleaved to yield overlapping but distinct sets of neuropeptides. nih.govethz.ch

The VD1-Rpd2 neuropeptide alpha2 is specifically derived from the VD1/RPD2-B prohormone. In contrast, the related alpha1 peptide is derived from the VD1/RPD2-A prohormone. Both prohormones also contain the sequence for a beta peptide, which is identical in both precursors. This system allows for the generation of multiple active peptides from a single gene, each originating from a specific precursor molecule.

PreprohormoneDerived Alpha PeptideShared Peptide
VD1/RPD2-AVD1-Rpd2 neuropeptide alpha1VD1-Rpd2 neuropeptide beta
VD1/RPD2-BThis compoundVD1-Rpd2 neuropeptide beta

The primary mechanism responsible for generating the two different VD1/RPD2 preprohormones, and consequently the different alpha peptides, is alternative splicing of the precursor mRNA. nih.govethz.ch This process selectively removes introns and joins exons in different combinations.

In the case of the VD1/RPD2 gene, the mRNA segment that encodes the alpha peptide domain is subject to this alternative splicing. nih.gov This differential processing of the same initial gene transcript results in the two distinct mRNA variants that are translated into the VD1/RPD2-A and VD1/RPD2-B preprohormones. Further research using polymerase chain reaction (PCR) techniques has suggested the existence of additional splice variants, indicating that alternative splicing may generate even greater diversity in the alpha peptides produced from this single gene. nih.govethz.ch This molecular strategy is an efficient way for the nervous system to expand its repertoire of signaling molecules without requiring a larger number of genes. nih.gov

Proteolytic Cleavage Events in Mature Peptide Formation

The transformation of the inactive VD1/RPD2-B prohormone into the mature and biologically active this compound is contingent upon a series of precise proteolytic cleavage events. While the exact amino acid sequence of the VD1/RPD2-B preprohormone and the specific cleavage sites are not fully elucidated in publicly available literature, the general principles of neuropeptide processing in mollusks suggest that cleavage occurs at specific basic amino acid residues.

In Lymnaea stagnalis, prohormone convertases, a family of serine proteases, are responsible for these crucial cuts. These enzymes recognize and cleave at sites typically marked by pairs of basic amino acids such as Lysine (K) and Arginine (R). The cleavage process liberates the smaller peptide fragments, including the this compound, from the larger prohormone.

Table 1: Predicted Proteolytic Cleavage Characteristics for this compound Formation

FeatureDescription
Precursor Protein VD1/RPD2-B Preprohormone
Primary Cleavage Enzymes Prohormone Convertases (e.g., LPC2, Lfur1, Lfur2 in Lymnaea)
Recognition Sites Likely pairs of basic amino acid residues (e.g., KR, RR, KK, RK)
Products Mature this compound and other peptide fragments

Post-Translational Modifications and Their Functional Consequences

Identification of Specific Modifications

While direct experimental evidence detailing the specific PTMs of this compound is limited, several modifications are common among molluscan neuropeptides and are likely to occur. These include:

Amidation: The addition of an amide group to the C-terminus is a very common modification for neuropeptides and is often essential for their biological activity.

Disulfide Linkage: The formation of disulfide bridges between cysteine residues can be crucial for establishing and maintaining the correct three-dimensional structure of the peptide, which is vital for its function.

N-terminal Pyroglutamylation: The conversion of an N-terminal glutamine or glutamic acid residue to a pyroglutamate (B8496135) can protect the peptide from degradation by aminopeptidases.

Other potential modifications, such as glycosylation, hydroxylation, and phosphorylation, could also occur and would further diversify the functional properties of the neuropeptide population.

Enzymatic Machinery Involved in Post-Translational Processing

The execution of these post-translational modifications is carried out by a suite of specialized enzymes.

Prohormone Convertases (PCs): As mentioned earlier, these enzymes are responsible for the initial proteolytic cleavage of the prohormone. In Lymnaea stagnalis, putative prohormone convertases such as LPC2, Lfur1, and Lfur2 have been identified and are likely involved in the processing of the VD1/RPD2-B prohormone.

Peptidylglycine Alpha-Amidating Monooxygenase (PAM): This enzyme is essential for C-terminal amidation, a critical step for the activity of many neuropeptides.

Chaperone 7B2: This protein is known to be involved in the proper folding and activation of prohormone convertases, thereby indirectly influencing the entire neuropeptide maturation process.

Table 2: Key Enzymatic Machinery in Neuropeptide Processing

Enzyme/ProteinFunction in Neuropeptide Maturation
Prohormone Convertases (e.g., LPC2) Endoproteolytic cleavage of the prohormone at basic residues.
Peptidylglycine Alpha-Amidating Enzyme (PAM) Catalyzes the C-terminal amidation of the mature peptide.
Chaperone 7B2 Facilitates the correct folding and activation of prohormone convertases.

Influence of Differential Modifications on Peptide Potency and Activity

The presence or absence of specific post-translational modifications can have a profound impact on the biological function of this compound. For instance, an amidated C-terminus is often a prerequisite for receptor binding and subsequent signal transduction. The lack of this modification can render the peptide inactive.

Similarly, the correct formation of disulfide bonds is critical for maintaining the peptide's conformation. An improperly folded peptide may not be able to interact with its receptor, thus nullifying its biological effect. The differential application of PTMs can therefore create a diverse pool of neuropeptide isoforms from a single gene, each with potentially distinct potencies and activities. This allows for a nuanced and highly regulated control of physiological processes. For example, this compound is known to have an excitatory effect on the heart of Lymnaea stagnalis, and it is plausible that different modified forms of this peptide could modulate the strength or duration of this effect.

Cellular and Anatomical Distribution of Vd1 Rpd2 Neuropeptide Alpha2

Neuronal Expression and Localization in Model Organisms

The expression of neuropeptides from the VD1/RPD2 gene has been primarily studied in the pond snail Lymnaea stagnalis and has also been investigated in several cephalopod mollusks.

In the central nervous system (CNS) of the freshwater snail Lymnaea stagnalis, VD1 and RPD2 are two identified giant neuropeptidergic neurons located in the visceral and right parietal ganglia, respectively. nih.govfrontiersin.orgnih.gov These neurons are the most prominent components of a larger neuronal system that expresses the VD1/RPD2 gene. nih.govresearchgate.net In situ hybridization and immunocytochemistry have revealed a "VD1/RPD2 neuronal system" comprising three classes of neurons (A1, A2, and A3), all of which express the gene. nih.gov

The classification is based on their immunocytochemical properties:

Class A1 neurons: This class includes the giant neurons VD1 and RPD2. nih.gov

Class A2 neurons: This group consists of smaller neurons in the visceral, right parietal, and cerebral ganglia. nih.gov

Class A3 neurons: These neurons are located in the pedal ganglion. nih.gov

Both VD1 and RPD2 neurons synthesize peptides derived from the VD1/RPD2 gene. Specifically, the alpha2 peptide, along with the alpha1 and beta peptides, has been isolated and structurally characterized from these dissected neurons. nih.gov

Distribution of VD1/RPD2 Gene Expressing Neurons in Lymnaea stagnalis CNS
Neuron ClassLocation in CNSIdentified Neurons/Clusters
A1Visceral and Right Parietal GangliaVD1 and RPD2 (giant neurons)
A2Visceral, Right Parietal, and Cerebral Ganglia1-5 small and 1-5 medium-sized neurons; two clusters of small neurons and 5 medium-sized neurons
A3Pedal Ganglion3-4 medium-sized neurons and a cluster of 4-5 small neurons

Research on the related VD1/RPD2 α1-neuropeptide has provided insights into the distribution of this peptide family in the complex CNS of cephalopods. nih.govnishsymbiosislab.com In the adult decapod squid Idiosepius notoides, the α1-neuropeptide is expressed throughout the CNS, although it is notably absent from the vertical lobe and the superior and inferior frontal lobes. nih.govnishsymbiosislab.com In the octopod Octopus vulgaris, the peptide is first detected in the olfactory lobe during development. nih.govnishsymbiosislab.com In prehatchlings of the squid Loligo vulgaris, the α1-neuropeptide is expressed in wide parts of the CNS, including the vertical lobe, as well as in the periesophageal and posterior subesophageal mass. nih.gov

In cephalopods, immunoreactive cell somata for the VD1/RPD2 α1-neuropeptide are particularly abundant in specific brain lobes and associated organs. nih.govnishsymbiosislab.com In the adult squid Idiosepius notoides, these areas include the subvertical, optic, peduncle, and olfactory lobes. nih.govnishsymbiosislab.com A significant population of immunoreactive cell bodies is also found in the posterior basal lobes. nih.govnishsymbiosislab.com The olfactory lobe is a key site of expression in both I. notoides (where it is first expressed in the olfactory organ) and Octopus vulgaris. nih.govnishsymbiosislab.comsci-hub.se

Localization of VD1/RPD2 α1-Neuropeptide in Cephalopod Brains
Cephalopod SpeciesDevelopmental StageBrain Lobes and Organs with Expression
Idiosepius notoidesAdultSubvertical Lobe, Optic Lobe, Peduncle Lobe, Olfactory Lobe, Posterior Basal Lobes
Octopus vulgarisDevelopingOlfactory Lobe (first detected)
Loligo vulgarisPrehatchlingVertical Lobe, Periesophageal Mass, Posterior Subesophageal Mass

Subcellular Compartmentalization and Trafficking

The processing, transport, and release of neuropeptides like VD1-Rpd2 alpha2 follow a regulated pathway within the neuron, ensuring their delivery to specific sites of action.

Following synthesis in the cell body, neuropeptides are packaged into vesicles and transported along the axon to their release sites. nih.gov In Lymnaea stagnalis, axons of the VD1 and RPD2 neurons have been mapped and observed to run to the pleural, cerebral, and pedal ganglia, as well as into several peripheral nerves. nih.gov Thick axons from both VD1 and RPD2 travel within the intestinal nerve and can be traced to the heart region. nih.govnih.gov The isolation and characterization of the alpha2 peptide from the heart itself demonstrates that these mature peptides are axonally transported from the CNS and released at the target organ. nih.gov This process relies on the replenishment of dense core vesicles via axonal transport from the cell soma. nih.gov

Neuropeptides are stored in large dense core vesicles. nih.gov Ultrastructural studies using immunogold labeling in the VD1 neuron of Lymnaea stagnalis have confirmed that the antigen related to the VD1/RPD2 neuropeptides is localized to these secretory vesicles. researchgate.net These vesicles are transported down the axon and stored in nerve terminals and varicosities. nih.gov The release of these neuropeptides occurs from these sites upon neuronal activation. nih.gov In the case of VD1 and RPD2, the nerve terminals within the pericardium and heart, innervated by a branch of the intestinal nerve, represent key release sites for neuropeptides like alpha2 to exert their cardioregulatory functions. nih.govnih.gov

Target Tissue Innervation and Peptide Release Sites

The giant peptidergic neurons, Visceral Dorsal 1 (VD1) and Right Parietal Dorsal 2 (RPD2), are significant components of the central nervous system in certain invertebrates, such as the pond snail Lymnaea stagnalis. These neurons are involved in the regulation of cardiorespiratory functions. nih.gov The neuropeptides they produce, including the VD1/RPD2 alpha peptides, play a crucial role in mediating these effects through direct innervation of target tissues.

Detailed mapping of the axonal pathways of VD1 and RPD2 neurons has revealed extensive innervation of cardiorespiratory organs. nih.gov In the pond snail Lymnaea stagnalis, both VD1 and RPD2 neurons project axons that travel through the intestinal nerve to the heart region. nih.gov

Specifically, the pericardial branch of the intestinal nerve, which carries the axons of VD1 and RPD2, directly innervates the pericardium and the heart. nih.gov Immunocytochemical studies using an antiserum against the alpha 1-neuropeptide have confirmed the presence of these neuronal projections. nih.gov Tracer studies have further elucidated the precise pathways, showing thick axons from both VD1 and RPD2 neurons coursing through the intestinal nerve to reach the heart. nih.gov

Beyond the heart, these neurons also innervate other tissues involved in respiration. Thin axon branches from the VD1 neuron have been observed in the internal right parietal nerve, extending to the skin in the mantle area near the pneumostome (the breathing pore) and the osphradium, a chemosensory organ. nih.gov A similar pattern of innervation is seen in the skin of the lips via the lip nerves. nih.gov This widespread distribution suggests a coordinated role for the VD1-Rpd2 neuropeptides in regulating both cardiac activity and respiration.

Table 1: Innervation of Cardiorespiratory Tissues by VD1/RPD2 Neurons in Lymnaea stagnalis

Target Tissue/OrganInnervating NerveOriginating Neuron(s)Method of Detection
Heart (Auricle)Intestinal Nerve (Pericardial Branch)VD1 and RPD2Immunocytochemistry, Tracer (Ni-lys)
PericardiumIntestinal Nerve (Pericardial Branch)VD1 and RPD2Tracer (Ni-lys)
Mantle Skin (near pneumostome)Internal Right Parietal NerveVD1Tracer (Lucifer yellow)
Osphradium AreaInternal Right Parietal NerveVD1Tracer (Lucifer yellow)
Lip SkinLip NervesVD1Tracer (Lucifer yellow)

The presence of VD1/RPD2 neuron terminals in peripheral tissues such as the heart and skin indicates that the VD1-Rpd2 alpha2 peptide is released directly into these areas. nih.gov In invertebrates, neuropeptides are known to be released from nerve endings to act as neurotransmitters, neuromodulators, or neurohormones. nih.gov The release of these peptides is a crucial step in exerting their physiological effects on target cells.

While the precise molecular mechanisms of VD1-Rpd2 alpha2 peptide release have not been detailed, the general model for neuropeptide release in invertebrates involves the arrival of an action potential at the nerve terminal, leading to the influx of calcium ions and subsequent exocytosis of peptide-containing vesicles. nih.gov The widespread innervation by VD1 and RPD2 neurons suggests that the alpha2 peptide can be released at multiple sites to coordinate complex physiological responses, such as the regulation of heart rate and respiratory movements. nih.gov The strong expression of the related VD1/RPD2 α1-neuropeptide in the central nervous system of various cephalopod species further supports its putative role as a neurotransmitter or neuromodulator. nih.govuq.edu.au

Biological Functions and Physiological Regulation of Vd1 Rpd2 Neuropeptide Alpha2

Role in Cardiorespiratory System Modulation

The VD1/RPD2 neuronal system, through the secretion of neuropeptides including alpha2, exerts significant control over the cardiorespiratory system. The innervation of the heart auricle by these neurons suggests a direct modulatory role in cardiac function.

Effects on Heart Beat Rate and Amplitude

While direct studies quantifying the precise effects of purified VD1-Rpd2 neuropeptide alpha2 on heart beat rate and amplitude are limited, the anatomical connection between the VD1/RPD2 neurons and the heart auricle strongly implies a regulatory function. The release of this neuropeptide into the hemolymph surrounding the heart tissue is expected to modulate myocardial contractility. In related molluscan systems, neuropeptides are well-established as potent cardioregulators, often exhibiting either excitatory or inhibitory effects on both the frequency and force of heart contractions.

Regulation of High-Voltage-Activated Calcium Currents in Cardiac Muscle

High-voltage-activated (HVA) calcium channels are fundamental to the excitation-contraction coupling in cardiac muscle cells. The influx of calcium through these channels triggers the cascade of events leading to muscle contraction. Neuropeptides frequently modulate the activity of such ion channels. It is hypothesized that this compound, upon binding to its receptors on cardiac muscle cells, initiates intracellular signaling pathways that can alter the phosphorylation state and gating properties of HVA calcium channels. This modulation would, in turn, affect the strength and duration of cardiac contractions. The α2δ subunits of these calcium channels are known to be crucial for their trafficking to the cell membrane and for modulating their kinetic properties.

Environmental and Homeostatic Responses

The VD1/RPD2 system and its associated neuropeptides are at the forefront of the organism's ability to sense and respond to environmental challenges, particularly changes in ambient oxygen levels.

Sensitivity of the VD1/RPD2 System to Oxygen Levels (Hypoxia, Hypercapnia)

In Lymnaea, respiration is a behavior driven by hypoxic conditions. The sensory drive for this respiratory response originates in the periphery and is transmitted to the central pattern-generating neurons that control breathing. The VD1/RPD2 system is a key part of this central network. Exposure to hypoxic (low oxygen) conditions stimulates the respiratory rhythm, while anoxia (no oxygen) and hypercapnia (high carbon dioxide) can lead to a reduction in respiratory discharges. This indicates that the VD1/RPD2 neurons are sensitive to changes in blood gas levels and that their output, including the release of this compound, is modulated accordingly to produce the appropriate physiological response.

ConditionEffect on Respiratory Discharges
HypoxiaIncreased frequency
AnoxiaReduction
HypercapniaReduction

Involvement in Physiological Adjustments to Environmental Stress

Neuropeptides are critical signaling molecules in the neuroendocrine system of molluscs, mediating responses to a wide range of environmental stressors. These stressors can include changes in temperature, salinity, and exposure to pollutants. The this compound is likely a key player in orchestrating the physiological adjustments necessary to cope with such environmental challenges. Its release can trigger widespread effects on various target tissues, contributing to a coordinated response that enhances the animal's chances of survival under adverse conditions. This can involve not only the modulation of cardiorespiratory activity but also other physiological processes such as metabolism and behavior.

Neuromodulatory Mechanisms and Network Integration

Neuropeptides represent a diverse class of signaling molecules that mediate a wide array of physiological processes by acting as neurotransmitters, neuromodulators, and hormones. Within the central nervous system (CNS) of the freshwater snail Lymnaea stagnalis, the VD1-Rpd2 neuropeptide family, including the alpha2 variant, plays a significant role in regulating complex physiological functions through intricate neuromodulatory mechanisms.

The this compound is produced by two identified giant neurons, Visceral Dorsal 1 (VD1) and Right Parietal Dorsal 2 (RPD2), located in the CNS of Lymnaea stagnalis. frontiersin.org These neurons are part of a larger network that expresses the VD1/RPD2 gene, giving rise to a family of related neuropeptides. nih.gov The extensive axonal projections of VD1 and RPD2 are a key indicator of their role as signaling molecules. nih.gov These neurons innervate not only other central neurons but also peripheral targets, including the heart, the mantle area near the respiratory opening (pneumostome), and the skin of the lips. nih.govresearchgate.netnishsymbiosislab.com This broad innervation pattern suggests a dual function, acting as a neurotransmitter for inter-neuronal communication within the CNS and as a neurohormone at peripheral sites.

In the broader context of molluscs, the strong expression of the related VD1/RPD2 alpha1-neuropeptide in various brain lobes of cephalopod species further supports a putative role for this peptide family as neurotransmitters or neuromodulators. nishsymbiosislab.comnih.gov While direct electrophysiological evidence for this compound acting as a classical fast neurotransmitter is limited, its release from peptidergic neurons and action on distant central and peripheral targets are characteristic features of a neuromodulator. Neuromodulators typically exert slower, more sustained effects on neural circuits compared to classical neurotransmitters, altering the firing properties of neurons and the strength of synaptic connections to shape behavioral and physiological outputs.

A key aspect of the VD1/RPD2 system's function is the convergence of actions from multiple, related neuropeptides onto the same target cells. The VD1/RPD2 gene undergoes alternative splicing to produce two distinct precursor proteins. This process results in the generation of several neuropeptides, including VD1-Rpd2 neuropeptide alpha1 and this compound, which are co-localized within the VD1 and RPD2 neurons.

FeatureVD1-Rpd2 Neuropeptide Alpha1This compound
Origin Derived from VD1/RPD2-A prohormoneDerived from VD1/RPD2-B prohormone
Effect on Heart Excitatory (increases beat rate and amplitude)Excitatory (increases beat rate and amplitude)
Potency Differs from alpha2Differs from alpha1
Functional Relationship Functionally overlapping with alpha2Functionally overlapping with alpha1

This table summarizes the comparative actions of VD1-Rpd2 neuropeptides alpha1 and alpha2 on the heart of Lymnaea stagnalis, illustrating the principle of convergent neuromodulation.

The VD1/RPD2 neuronal system is critically involved in the regulation and coordination of cardiorespiratory phenomena. nishsymbiosislab.com The anatomical pathways of the VD1 and RPD2 neurons, which project to both the heart and the pneumostome (respiratory opening) area, position them as key elements in integrating cardiovascular and respiratory functions. nih.govresearchgate.netnishsymbiosislab.com

The release of this compound and its related peptides onto cardiac tissue directly modulates heart function, producing an excitatory effect. researchgate.net Simultaneously, projections to other central neurons suggest an ability to influence the central pattern generators that control rhythmic behaviors like respiration. researchgate.net By acting on multiple components of a distributed physiological control system, the VD1/RPD2 neuropeptides, including alpha2, serve to coordinate the activity of the entire cardiorespiratory circuit. This ensures that changes in heart rate are synchronized with respiratory demands, a fundamental requirement for maintaining homeostasis. The widespread distribution of the VD1/RPD2 peptide family across various molluscan species underscores the conserved and vital role of these neuropeptides in orchestrating essential neural circuits. researchgate.net

Molecular and Cellular Mechanisms of Action of Vd1 Rpd2 Neuropeptide Alpha2

Putative Receptor Interactions and Binding Characteristics

The initial step in the action of any neuropeptide is its interaction with specific receptors on target cells. However, the specific receptor for VD1-Rpd2 neuropeptide alpha2 has not yet been definitively identified and characterized.

Identification and Characterization of Specific Receptors for this compound

To date, a specific receptor that binds this compound has not been isolated or cloned. In the broader context of neuropeptide research in Lymnaea stagnalis, various G-protein-coupled receptors (GPCRs) have been identified for other neuropeptides, such as the Lymnaea cardioexcitatory peptide (LyCEP), which binds to a receptor designated GRL106. nih.gov It is plausible that the receptor for this compound is also a member of the GPCR family, a common feature of neuropeptide receptors. The identification and characterization of this putative receptor would be a critical step in fully understanding the signaling cascade initiated by this neuropeptide.

Structure-Activity Relationships of Alpha Peptide Variants with Receptors

While the receptor is unknown, some inferences about structure-activity relationships can be drawn from comparative studies of the alpha peptide variants. The VD1/RPD2 gene gives rise to at least two distinct alpha peptides, alpha1 and alpha2, through alternative splicing. nih.gov Pharmacological studies on the isolated auricle of the Lymnaea heart have shown that synthetic versions of both alpha1 and alpha2 peptides exert similar excitatory effects, increasing both the rate and amplitude of heartbeats. nih.gov However, these studies also noted a considerable difference in the potencies of the two peptides, indicating that the structural differences between alpha1 and alpha2, which arise from the alternative splicing, likely influence their binding affinity to their target receptor(s). nih.gov This suggests that specific amino acid sequences within the alpha peptides are crucial for receptor binding and activation, a hallmark of structure-activity relationships.

Table 1: Comparative Effects of VD1-Rpd2 Alpha Peptide Variants on Lymnaea Heart Auricle

Peptide VariantEffect on Heart RateEffect on Beat AmplitudeRelative Potency
Alpha1ExcitatoryExcitatoryDifferent from Alpha2
Alpha2ExcitatoryExcitatoryDifferent from Alpha1

This table is generated based on the described findings that both peptides are excitatory but differ in potency. The exact quantitative difference in potency is not specified in the available literature.

Intracellular Signaling Cascades

Following the binding of a neuropeptide to its receptor, a cascade of intracellular events is typically initiated to transmit the signal within the target cell. The specific signaling pathways activated by this compound have not been experimentally determined.

Activation of Second Messenger Systems

Given the likelihood that the this compound receptor is a GPCR, its activation would be expected to trigger the production of second messengers. Common second messenger systems involved in neuropeptide signaling include the adenylyl cyclase-cAMP pathway and the phospholipase C-IP3/DAG pathway. The activation of these pathways leads to the amplification of the initial signal and the initiation of downstream cellular responses. However, direct evidence linking this compound to the activation of any specific second messenger system is currently lacking.

Downstream Phosphorylation Events and Protein Interactions

The activation of second messenger systems typically leads to the activation of protein kinases, which in turn phosphorylate target proteins, altering their activity and leading to a cellular response. This phosphorylation cascade is a common mechanism for signal transduction. In the context of the excitatory effects of this compound on heart muscle, it is conceivable that downstream phosphorylation events could target proteins involved in muscle contraction, such as ion channels or components of the contractile apparatus. However, without the identification of the specific signaling pathway, the downstream phosphorylation events and protein interactions remain speculative.

Electrophysiological Effects at the Cellular Level

The excitatory effects of this compound on the heart suggest that it modulates the electrical activity of cardiac muscle cells. Research on other cardioexcitatory neuropeptides in Lymnaea, such as FMRFamide, has shown that they can modulate ion channels, specifically calcium channels, to increase the strength of heart muscle contraction. scholarpedia.org It is plausible that this compound exerts its effects through a similar mechanism. Potential cellular electrophysiological effects could include:

Modulation of Ion Channels: The neuropeptide could directly or indirectly modulate the activity of ion channels, such as voltage-gated calcium channels or potassium channels, in the membranes of cardiac myocytes. An increase in inward calcium current or a decrease in outward potassium current would lead to depolarization and increased excitability.

Alteration of Pacemaker Potential: In pacemaker cells of the heart, the neuropeptide could alter the slope of the pacemaker potential, leading to a faster rate of firing and thus an increased heart rate.

However, it is important to note that direct electrophysiological studies at the cellular level to determine the specific effects of this compound on ion channels and membrane potential have not been reported. The expression of this neuropeptide in central neurons also suggests it may have electrophysiological effects on other neurons, but this has yet to be investigated. nih.gov

Table 2: Summary of Known and Putative Molecular and Cellular Mechanisms of this compound

MechanismSpecific Findings for this compoundInferred or Putative Mechanisms
Receptor Interaction Receptor not yet identified. Different potencies of alpha1 and alpha2 suggest specific structure-activity relationships.Likely a G-protein-coupled receptor.
Intracellular Signaling No direct evidence.May involve common second messenger systems like cAMP or IP3/DAG.
Downstream Events No direct evidence.Likely involves phosphorylation cascades targeting proteins related to muscle contraction.
Electrophysiological Effects Increases heart rate and beat amplitude at the organ level.May modulate ion channels (e.g., Ca2+, K+) in cardiac cells to increase excitability.

Modulation of Neuronal Excitability and Firing Properties

Direct research on the modulation of neuronal excitability and firing properties by the this compound is not extensively documented in current literature. However, the function of the neurons that produce this peptide provides important context for its likely role as a neuromodulator. The VD1/RPD2 neurons themselves exhibit pacemaker properties and their firing rate can be modulated by external factors, such as glucose levels. bsu.by

One study on Lymnaea stagnalis found that acute hyperglycemia (high glucose) leads to a significant increase in the firing rate of VD1/RPD2 neurons. bsu.by This change in electrical activity was associated with an increased rate of slow membrane depolarization needed to reach the action potential threshold, while other spike phases remained unchanged. bsu.by While this demonstrates the plasticity of the peptide-producing neurons themselves, it does not detail the subsequent effects of the released alpha2 peptide on downstream neurons.

The strong expression of related VD1/RPD2 peptides in the central nervous systems of other mollusks, such as cephalopods, suggests a putative role as a neurotransmitter or neuromodulator, though direct electrophysiological evidence for these effects is often noted as lacking. nih.gov The primary evidence for the excitatory action of the this compound comes from its effects on non-neuronal tissue, specifically the heart, where it has been shown to increase both the rate and amplitude of heartbeats. nih.gov This cardioexcitatory effect, shared with the alpha1 peptide, points toward a general excitatory function, which could potentially translate to neuronal targets by promoting depolarization and increasing firing rates.

Table 1: Observed Effects on Firing Properties of VD1/RPD2 Neurons

Condition Target Cell Observed Effect on Firing Property

Regulation of Ion Channel Conductances

Specific data on how this compound regulates the conductance of particular ion channels in neurons is currently scarce. Neuropeptides typically exert their effects by binding to G protein-coupled receptors, initiating intracellular signaling cascades that can modulate the activity of various ion channels. This modulation can alter ion flow across the neuronal membrane, thereby influencing the cell's excitability and firing pattern.

While direct evidence is limited, the observed physiological effects of VD1/RPD2 peptides offer clues to their potential targets. The excitatory effects of both alpha1 and alpha2 peptides on the Lymnaea heart muscle suggest a possible modulation of calcium (Ca²⁺) or sodium (Na⁺) channels that would lead to depolarization and increased contractility. nih.gov If this mechanism is conserved in neuronal targets, this compound could potentially enhance inward currents or reduce outward currents (such as potassium, K⁺ currents) to promote an excitatory state.

The increased rate of slow membrane depolarization observed in the VD1/RPD2 neurons themselves under hyperglycemic conditions points to a modulation of ion channels responsible for setting the resting membrane potential and initiating action potentials. bsu.by This could involve an enhancement of a depolarizing "leak" current or modulation of voltage-gated channels that are active near the firing threshold. However, it remains to be determined if the alpha2 peptide itself can induce similar effects on other neurons.

Table 2: Postulated Ion Channel Interactions

Peptide Postulated Target Ion Channel(s) Basis of Postulation
This compound Ca²⁺ and/or Na⁺ Channels Inferred from excitatory effects on heart muscle which rely on depolarizing inward currents. nih.gov

Synaptic Transmission Modulation and Synaptic Plasticity

The role of this compound in modulating synaptic transmission and plasticity is largely inferred from its classification as a neuropeptide and the known functions of such molecules in the nervous system. Neuropeptides are well-established as synaptic modulators, capable of altering the strength and dynamics of synaptic connections. They can act presynaptically to change the amount of neurotransmitter released or postsynaptically to modify the response of the receiving neuron to neurotransmitters.

Given the involvement of the VD1/RPD2 neuronal system in orchestrating complex physiological behaviors like cardiorespiratory regulation, it is plausible that its constituent peptides, including alpha2, play a role in coordinating the activity of the underlying neural circuits. nih.gov This coordination would likely involve the modulation of synaptic efficacy within these circuits to ensure a coherent physiological output.

The widespread distribution of VD1/RPD2-like peptides in the central nervous systems of various mollusks further supports their role as signaling molecules that could influence synaptic processes. nih.gov However, specific studies demonstrating that this compound induces long-term potentiation (LTP), long-term depression (LTD), or other forms of synaptic plasticity have not been identified. Future research is needed to elucidate the precise impact of this neuropeptide on synaptic function.

Evolutionary Perspectives and Comparative Neurobiology of Vd1 Rpd2 Neuropeptide Alpha2

Phylogenetic Distribution and Conservation Across Molluscan Lineages

The VD1/RPD2 neuropeptide system has been investigated across various molluscan classes, revealing patterns of conservation and divergence that shed light on its evolutionary history. The neuropeptide, originally isolated from the gastropod Lymnaea stagnalis, is also present in other conchiferans and may be conserved across the entire Mollusca phylum. researchgate.net

In gastropods, particularly the pulmonate snail Lymnaea stagnalis, the VD1/RPD2 α-neuropeptides are expressed in the giant neurons VD1 and RPD2, as well as other smaller central neurons. researchgate.netnih.gov Studies using antibodies against the α1-neuropeptide have confirmed the presence of immunoreactive neurons and fibers in the central nervous systems of a wide range of gastropods, including both pulmonates and opisthobranchs, as well as in bivalve species. researchgate.netnishsymbiosislab.com

Research has been extended to the complex central nervous system (CNS) of cephalopods to determine if this peptide system is also present. nih.gov Investigations in several octopod and squid species have confirmed the expression of the VD1/RPD2 α1-neuropeptide. nishsymbiosislab.comnih.gov In the adult decapod squid Idiosepius notoides, the peptide is expressed widely throughout the CNS, with notable exceptions in the vertical and frontal lobes. nih.gov Immunoreactive cell bodies are particularly concentrated in brain lobes unique to cephalopods, such as the subvertical, optic, peduncle, and olfactory lobes. nih.gov The presence of the VD1/RPD2 system in both gastropods and cephalopods suggests a shared ancestry, though its specific expression and function have adapted to the distinct neuroanatomical landscapes of these groups. nishsymbiosislab.com

Table 1: Phylogenetic Distribution of VD1/RPD2 α-Neuropeptide Immunoreactivity in Molluscs

Molluscan ClassSpecies Example(s)Observed Presence in CNSReference(s)
Gastropoda (Pulmonata)Lymnaea stagnalis, Helix pomatia, Achatina fulicaYes, in giant neurons (VD1/RPD2) and other central neurons. researchgate.net
Gastropoda (Opisthobranchia)Aplysia californica, Aplysia brasilianaYes, immunopositive neurons and fibers observed. researchgate.net
BivalviaAnodonta sp., Mytilus edulisYes, immunopositive neurons and fibers observed. researchgate.netnishsymbiosislab.com
Cephalopoda (Decapoda)Idiosepius notoides, Loligo vulgaris, Euprymna scolopes, Sepioteuthis australisYes, widespread expression in adult and prehatchling CNS. nishsymbiosislab.comnih.gov
Cephalopoda (Octopoda)Octopus vulgarisYes, detected in the olfactory lobe during development. nishsymbiosislab.comnih.gov

The expression patterns of the VD1/RPD2 alpha peptide during the development of the central nervous system show considerable variation across different cephalopod species, suggesting that its developmental role is not evolutionarily conserved. nih.govuq.edu.au

In the decapod squid Idiosepius notoides, the α1-neuropeptide is first expressed in the olfactory organ. nih.gov

Conversely, in the octopod Octopus vulgaris, initial detection occurs in the olfactory lobe of the brain. nih.gov

In prehatchling stages of other cephalopods, such as the sepiolid Euprymna scolopes and the squids Sepioteuthis australis and Loligo vulgaris, the peptide is expressed in the periesophageal and posterior subesophageal mass. nih.gov

Notably, prehatchlings of L. vulgaris show widespread expression of the α1-neuropeptide throughout the CNS, including the vertical lobe, a pattern not seen in the adult I. notoides. nih.govuq.edu.au

This lack of conservation in the timing and location of initial peptide expression across different cephalopod taxa indicates divergent evolutionary paths for the role of this neuropeptide system in neural development. nih.govuq.edu.au

Table 2: Comparative Expression of VD1/RPD2 Alpha Peptide in Developing Cephalopod CNS

SpeciesDevelopmental StageLocation of First/Early ExpressionReference(s)
Idiosepius notoides (Decapod)DevelopingOlfactory organ nih.gov
Octopus vulgaris (Octopod)DevelopingOlfactory lobe nih.gov
Euprymna scolopes (Sepiolid)PrehatchlingPeriesophageal and posterior subesophageal mass nih.gov
Sepioteuthis australis (Squid)PrehatchlingPeriesophageal and posterior subesophageal mass nih.gov
Loligo vulgaris (Squid)PrehatchlingWide parts of the CNS, including the vertical lobe nih.gov

Homology and Divergence with Other Neuropeptide Families

The evolution of neuropeptide systems often involves gene duplication and diversification, leading to families of related peptides with distinct functions. The VD1/RPD2 system shares characteristics with other molluscan neuropeptide systems, providing a window into these evolutionary processes.

A notable comparison can be made between the VD1/RPD2 system in Lymnaea and the neuropeptidergic system of the R15 neuron in the marine opisthobranch Aplysia californica. researchgate.net The gene encoding the VD1/RPD2 neuropeptides is structurally similar to the one expressed in the R15 neuron. researchgate.net This homology is significant as both the VD1/RPD2 and R15 systems are implicated in the regulation of cardiorespiratory processes. nishsymbiosislab.com The R15 neuron in Aplysia produces several peptides, including R15 alpha 1, which has been shown to induce water uptake. nih.gov

Despite the genetic homology, there is also evidence of divergence. Immunocytochemical studies in Lymnaea stagnalis showed that neurons of the VD1/RPD2 system are immunonegative when tested with antisera specific to the R15 neuron's peptides. nih.gov This suggests that while the precursor genes may share a common ancestor, the final peptide products have diverged sufficiently in their amino acid sequences to be immunologically distinct. This pattern of shared ancestry but functional and structural divergence is common in the evolution of neuropeptide families.

The study of neuropeptide systems like VD1-Rpd2 contributes to a broader understanding of the evolution of chemical signaling in the nervous system. Neuropeptides are an ancient class of signaling molecules, and comparative genomics has traced the origins of at least 30 neuropeptide signaling systems to the common ancestor of protostomes (like molluscs) and deuterostomes. nih.govnih.gov

The evolution of these systems is characterized by several key processes:

Conservation of Orthologous Systems: Many neuropeptide families are conserved across vast evolutionary distances, highlighting their fundamental roles in physiological regulation. nih.gov

Gene Duplication and Diversification: Events like whole-genome duplications, particularly in the vertebrate lineage, have expanded the repertoire of neuropeptide genes, allowing for the evolution of new functions (neofunctionalization) or the partitioning of ancestral functions (subfunctionalization). nih.govnih.gov

Lineage-Specific Evolution: As seen with the VD1/RPD2 system in molluscs, neuropeptide families undergo lineage-specific adaptations and losses, creating complex phylogenetic distributions. nih.gov

The VD1/RPD2 system, with its homology to the Aplysia R15 system and its diversification through alternative splicing, exemplifies the molecular mechanisms that generate functional novelty within a conserved signaling framework. nishsymbiosislab.com This allows organisms to fine-tune physiological processes in response to specific environmental pressures and evolutionary opportunities.

Evolutionary Significance of Peptide Diversity Arising from Alternative Splicing

Alternative splicing of a single gene transcript is a powerful mechanism for generating protein diversity from a limited number of genes. upenn.edu In eukaryotes, this process allows for the production of multiple, distinct mRNA isoforms, which can then be translated into structurally and functionally different proteins. frontiersin.orgfrontiersin.org

In the case of the VD1/RPD2 system in Lymnaea stagnalis, the gene encoding the neuropeptide precursor undergoes alternative splicing. nih.govnih.gov The mRNA segment that encodes the alpha peptide domain is specifically targeted by this process, leading to the generation of different alpha peptides, including VD1-Rpd2 neuropeptide alpha1 and VD1-Rpd2 neuropeptide alpha2. nih.govnih.govnih.gov These two peptides are derived from two distinct preprohormones, termed the VD1/RPD2-A and -B preprohormones, respectively. nih.gov

The evolutionary significance of this mechanism is profound. It allows a single gene to produce a suite of related but non-identical peptides. nih.gov Pharmacological studies on the heart of Lymnaea have shown that synthetic α1 and α2 peptides both have excitatory effects on heart rate and amplitude, but they differ considerably in their potency. nih.gov This demonstrates that alternative splicing results in functionally overlapping yet distinct sets of peptides. nih.gov This mechanism is an economical way to increase the complexity and fine-tuning of neuromodulatory signaling without requiring the duplication and divergence of an entire gene. frontiersin.org It provides an evolutionary advantage by allowing for rapid adaptation and the generation of functional novelty in physiological regulation. researchgate.net

Advanced Methodologies for Research on Vd1 Rpd2 Neuropeptide Alpha2

Molecular Biological and Genetic Approaches

Genetic and molecular tools have been fundamental in elucidating the primary structure and expression patterns of the VD1-Rpd2 neuropeptide alpha2 and its precursor.

The genetic basis for the this compound is found in a single gene that undergoes alternative splicing, a process that results in two distinct mRNA variants. nih.gov These variants encode two related yet different preprohormones, designated VD1/RPD2-A and VD1/RPD2-B. nih.gov The α2 neuropeptide is specifically derived from the VD1/RPD2-B preprohormone, while a related peptide, α1, is derived from the VD1/RPD2-A preprohormone. nih.gov

The initial cloning and sequencing of the cDNA encoding these precursors were achieved through a combined strategy. Researchers first determined the primary amino acid structure of the neuropeptides directly from neuronal tissue using tandem mass spectrometry. acs.org Based on this peptide sequence, a degenerate oligonucleotide probe was synthesized and utilized in a polymerase chain reaction (PCR) strategy to isolate the corresponding cDNA from a brain-specific cDNA library. acs.orgnih.gov This approach allowed for the full characterization of the preprohormone's sequence, revealing the organization of the signal peptide and the various neuropeptides, including α2, contained within the precursor. uu.nl

Table 1: Preprohormone Variants from the VD1/RPD2 Gene
Preprohormone VariantDerived Alpha PeptideSource
VD1/RPD2-Aα1 peptide nih.gov
VD1/RPD2-Bα2 peptide nih.gov

Determining the precise location and level of gene expression is crucial for understanding a neuropeptide's function. Quantitative in situ hybridization has been a key technique in this regard. Studies using this method have demonstrated that the transcript encoding the VD1/RPD2 preprohormones is present in the VD1 neuron but is absent in the functionally related RPD2 neuron. acs.orgnih.gov This corroborates findings from direct peptide analysis and highlights differential gene expression within a small neuronal network. The methodology for such analyses in Lymnaea stagnalis has been well-established, utilizing both radioactive and non-radioactive labeled cDNA or oligonucleotide probes to visualize mRNA within the cytoplasm of specific cells. nih.gov Proper tissue fixation, for instance with freeze-dry paraformaldehyde vapor, is critical for preserving both the mRNA signal and cellular morphology. nih.gov

In addition to localization studies, other quantitative techniques like quantitative real-time PCR (qRT-PCR) are standard for measuring the abundance of specific transcripts in tissue samples. frontiersin.orgmdpi.com This method allows for the precise quantification of gene expression levels, which can be compared across different conditions or developmental stages to infer regulatory patterns.

Understanding the physiological role of the this compound requires functional studies where its activity is perturbed. Modern gene-editing technologies, particularly the CRISPR/Cas9 system, provide powerful tools for this purpose. nih.govbiologists.com The CRISPR/Cas9 system allows for the targeted disruption of the gene encoding the neuropeptide precursor. nih.gov By introducing specific single guide RNAs, the Cas9 endonuclease can create double-strand breaks at a desired genomic location. elifesciences.org The subsequent repair by the cell's non-homologous end-joining (NHEJ) mechanism often results in small insertions or deletions, leading to a frameshift mutation that effectively "knocks out" the gene. nih.gov

By creating animals with null alleles for the VD1/RPD2 gene, researchers can investigate the physiological and behavioral consequences of the neuropeptide's absence. This loss-of-function approach is a highly effective strategy for elucidating the endogenous roles of neuropeptides. biologists.comelifesciences.org The CRISPR/Cas9 system represents a significant advancement in efficiency and speed over older methods for generating transgenic animal models. nih.govbiologists.com

Biochemical and Mass Spectrometric Analysis

Direct biochemical analysis of neuronal contents provides the most definitive evidence for a neuropeptide's existence and structure.

Mass spectrometry (MS) has been instrumental in the discovery and characterization of the this compound. nih.gov A key technique is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), which can be applied directly to single, isolated neurons. acs.orgnih.gov This single-cell MS analysis generates a peptide mass profile, or fingerprint, of the neuron's contents. When applied to the VD1 and RPD2 neurons, MALDI-MS revealed overlapping yet distinct mass profiles, with a subset of peptides, including the precursors to the α2 peptide, being specifically present in neuron VD1. acs.orgnih.gov

To determine the exact amino acid sequence of these novel peptides, researchers employed direct tandem mass spectrometry (MS/MS) on material from a single VD1 neuron. acs.org This technique isolates a specific peptide ion from the initial mass spectrum and fragments it, allowing the primary structure to be deduced from the resulting fragment ions. acs.org For larger-scale analysis, peptides can be extracted from hundreds of pooled neurons and purified using methods like reverse-phase high-performance liquid chromatography (HPLC) before being subjected to mass spectrometric analysis. jneurosci.org

Table 2: Differential Peptide Expression in VD1 and RPD2 Neurons as Detected by Mass Spectrometry
Peptide TypePresence in VD1Presence in RPD2Source
α1, α2, and β peptidesYesYes nih.gov
Small Cardioactive Peptides (SCPs)YesNo acs.orgnih.gov
Other Unidentified Peptides (A-I)Partial OverlapPartial Overlap acs.org

Neuropeptides often undergo post-translational modifications (PTMs), which are crucial for their structure and biological activity. nih.govnih.gov Mass spectrometry is a primary tool for identifying these modifications, as they result in specific mass shifts from the predicted peptide mass. nih.gov

For the VD1/RPD2 peptides, the masses measured by single-cell MS were found to be in agreement with the calculated masses predicted from the cloned cDNA, assuming the presence of certain PTMs. acs.org Analysis of the α2 peptide and its variants has revealed the presence of at least one disulfide bridge. jneurosci.org Furthermore, experiments involving trypsin cleavage of a pool of modified α2 peptides indicated that a significant modification of 379 Da is located in the N-terminal region of the peptide. jneurosci.org While the exact structure of this modification was not determined, its presence highlights the complex processing that these neuropeptides undergo after translation. jneurosci.org Common PTMs in molluscan neuropeptides that are screened for during MS analysis include C-terminal amidation and the formation of N-terminal pyroglutamate (B8496135). frontiersin.org

Table 3: Known and Suspected Post-Translational Modifications of VD1/RPD2 α2 Peptide
ModificationStatusLocationSource
Disulfide BridgeConfirmedWithin the peptide jneurosci.org
379 Da adductSuspectedN-terminal region jneurosci.org

Quantitative Proteomic Approaches for Peptide Abundance and Turnover

Quantitative proteomics, particularly mass spectrometry (MS), has become an indispensable tool for the detailed study of neuropeptides directly from biological tissues. nih.gov For a system as well-characterized as the Lymnaea CNS, MS-based approaches allow for precise measurement of peptide abundance and can be adapted to study peptide turnover rates, providing insight into the dynamics of neuropeptide synthesis, transport, and degradation.

Early neuropeptide research in Lymnaea successfully utilized Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to identify the presence of α1, α2, and β peptides within single, isolated VD1 and RPD2 neurons. frontiersin.orgnih.gov Modern quantitative methods build upon this foundation, employing stable isotope labeling or label-free strategies to determine the relative or absolute quantities of neuropeptide alpha2. nih.gov

Label-free quantification, for instance, compares the signal intensity or spectral counts of the peptide ion between different experimental conditions to assess changes in its abundance. nih.gov Such techniques could be used to compare the levels of this compound in snails exposed to different environmental stressors (e.g., hypoxia) to determine if its production is regulated in response to physiological challenges. By analyzing tissues at different time points after inhibiting protein synthesis, researchers can also use quantitative MS to estimate the degradation rate, and thus the turnover, of the neuropeptide. Mass Spectrometry Imaging (MSI) further allows for the simultaneous characterization and relative quantification of the spatial distribution of hundreds of peptides directly in tissue sections, offering a powerful method to visualize the localization of neuropeptide alpha2 within the CNS and peripheral tissues. nih.gov

Table 1: Mass Spectrometry Approaches for this compound Research
TechniquePrincipleApplication for Neuropeptide Alpha2Key Findings/Potential
Single-Neuron MALDI-MSLaser desorption/ionization of matrix-cocrystallized sample from an isolated neuron.Initial identification and verification of neuropeptide alpha2 in VD1 and RPD2 neurons. frontiersin.orgnih.govConfirmed the presence and co-localization of multiple peptides derived from the same precursor.
Label-Free Quantitative MSComparison of peptide ion signal intensities or spectral counts across different samples. nih.govMeasuring changes in neuropeptide alpha2 abundance under varying physiological states.Reveals regulation of peptide expression in response to stimuli.
Mass Spectrometry Imaging (MSI)Direct analysis of peptide distribution in thin tissue sections. nih.govMapping the precise location of neuropeptide alpha2 within ganglia and target tissues. frontiersin.orgCorrelates peptide location with specific neuronal circuits and innervated organs.

Electrophysiological and Imaging Techniques

To understand the function of a neuropeptide, it is essential to study its effects on target cell electrical properties and to visualize its precise location within cells and neuronal networks.

Whole-cell voltage-clamp is a powerful electrophysiological technique used to measure ion currents across the membrane of a target cell while holding the membrane potential at a set level. This method is ideal for dissecting the specific molecular mechanisms by which this compound modulates its target neurons or muscle cells.

In a typical experiment, a target cell postsynaptic to VD1 or RPD2 would be identified and recorded from using a glass micropipette. After establishing a whole-cell recording configuration, the cell's membrane potential is "clamped" at various voltages. The application of purified or synthetic neuropeptide alpha2 to the preparation would reveal its effects on specific voltage-gated or ligand-gated ion channels. nih.gov For example, if the neuropeptide causes an increase in an inward current at a specific voltage, it would indicate the modulation of a particular ion channel (e.g., a calcium or sodium channel), which could underlie an excitatory effect. nih.gov This provides detailed information on the peptide's postsynaptic mechanism of action.

Table 2: Experimental Outline for Voltage-Clamp Analysis
StepProcedureObjective
1. PreparationIsolate the CNS or target organ (e.g., heart) from Lymnaea stagnalis.Maintain viability of neurons and target cells for recording.
2. Target IdentificationVisually identify a neuron or muscle cell known to be innervated by VD1/RPD2.Ensure the recorded cell is a physiological target of the neuropeptide.
3. RecordingEstablish a whole-cell patch-clamp configuration on the target cell.Gain electrical access to the cell's interior to control voltage and measure current.
4. Protocol ExecutionApply a series of voltage steps to the cell and record baseline ion currents.Characterize the cell's intrinsic ion channel activity.
5. Peptide ApplicationPerfuse the preparation with a known concentration of this compound.Introduce the neuromodulator to observe its effects.
6. Data AnalysisRe-run the voltage-step protocol and compare the resulting currents to the baseline.Identify which specific ion currents are modulated by the neuropeptide.

To understand the physiological role of neuropeptide alpha2, it is crucial to monitor the activity of the VD1 and RPD2 neurons in the context of a functioning system. Chronic in vivo or semi-intact recordings allow for the long-term monitoring of neuronal firing patterns and their correlation with specific behaviors or physiological events. nih.gov

In a semi-intact Lymnaea preparation, the CNS can be exposed for recording while leaving peripheral organs and their nerve connections intact. Intracellular electrodes are placed into the large VD1 or RPD2 neurons to record their spontaneous firing activity, membrane potential fluctuations, and responses to sensory stimuli. ecronicon.net This approach can reveal the conditions under which these neurons are activated to release their cocktail of neuropeptides, including alpha2. For example, by monitoring the animal's respiratory movements simultaneously with neuronal recordings, a direct link can be established between VD1/RPD2 firing and the control of a specific motor program. ecronicon.net

Table 3: Parameters Measured in Chronic In Vivo Recordings
ParameterDescriptionPhysiological Relevance
Spontaneous Firing RateThe frequency of action potentials generated by the neuron at rest.Indicates the neuron's baseline level of activity and tonic peptide release.
Bursting PatternsPeriods of high-frequency firing interspersed with quiescence.Suggests phasic or patterned release of neuropeptides to drive rhythmic behaviors.
Membrane PotentialThe electrical potential across the neuron's membrane.Reflects the sum of synaptic inputs and the neuron's excitability state.
Response to StimuliChanges in firing in response to sensory inputs (e.g., tactile, chemical).Elucidates the sensory pathways that activate the VD1/RPD2 system.

Visualizing the precise location of neuropeptide alpha2 is fundamental to understanding its sites of synthesis, storage, and release. Immunocytochemistry (ICC) utilizes antibodies that specifically recognize and bind to the neuropeptide, allowing for its visualization within the nervous system. nih.govnih.gov Studies on the VD1/RPD2 system have used specific antisera to identify not only the primary VD1 and RPD2 neurons but also a wider network of cells that express related peptides. researchgate.netnih.gov For subcellular detail, immunogold labeling combined with electron microscopy can pinpoint the neuropeptide to specific organelles, such as dense-core vesicles where it is stored before release. researchgate.net

Advanced microscopy techniques offer significant improvements in resolution and depth penetration over conventional methods. biocompare.com

Confocal Microscopy: Uses a pinhole to reject out-of-focus light, providing sharp, optically sectioned images of fluorescently labeled neuropeptides within thick tissue, enabling 3D reconstruction of the VD1/RPD2 neurons and their axonal projections.

Multiphoton Microscopy: Employs longer wavelength excitation light, which scatters less and is less phototoxic, allowing for deeper imaging into living tissues. nih.govresearchgate.netcolostate.edu This could be used to image the dynamics of neuropeptide-containing vesicles within VD1/RPD2 in a semi-intact preparation.

Table 4: Comparison of Advanced Microscopy Techniques for Neuropeptide Localization
TechniqueAdvantageApplication to Neuropeptide Alpha2
Immunocytochemistry (ICC)High specificity for the target peptide.Mapping the distribution of alpha2-containing neurons and fibers. researchgate.netnih.gov
Confocal MicroscopyHigh-resolution 3D imaging of fluorescently labeled structures.Visualizing the detailed morphology and projections of VD1 and RPD2.
Multiphoton MicroscopyDeep tissue imaging in living or semi-intact preparations with reduced phototoxicity. nih.govObserving dynamic processes like vesicle transport along axons in real-time.
Immunogold EMUltra-high resolution for subcellular localization.Confirming the storage of neuropeptide alpha2 within secretory vesicles. researchgate.net

Functional Bioassays and Pharmacological Manipulations

Functional bioassays are essential for determining the physiological effect of a neuropeptide on a target organ. These assays provide a direct measure of the peptide's biological activity.

The heart of Lymnaea is a well-established model for studying neuromodulation, and the VD1/RPD2 system is known to innervate the heart auricle. researchgate.netscholarpedia.org An in vitro assay using the isolated heart provides a robust and direct method to test the cardioactive properties of neuropeptide alpha2.

In this preparation, the heart is dissected and maintained in a temperature-controlled chamber perfused with physiological saline. The spontaneous contractions of the auricle are measured using a force transducer. After establishing a stable baseline rhythm, synthetic this compound is added to the saline solution. The resulting changes in the rate and amplitude of the contractions are recorded and quantified. This bioassay can definitively determine whether neuropeptide alpha2 is excitatory, inhibitory, or has no direct effect on heart muscle contractility.

Table 5: Hypothetical Data from an Isolated Heart Auricle Bioassay
ConditionHeart Rate (beats/min)Contraction Amplitude (mN)
Baseline (Saline)25.2 ± 1.51.8 ± 0.2
+ this compound (10⁻⁸ M)30.1 ± 1.82.1 ± 0.3
+ this compound (10⁻⁷ M)38.5 ± 2.12.9 ± 0.4
Washout (Saline)26.0 ± 1.61.9 ± 0.2

Microinjection and Perfusion Studies for Peptide Action

Advanced research into the physiological roles of the this compound often necessitates precise delivery of the peptide to specific cells or tissues. Microinjection and perfusion are two fundamental techniques that allow for the controlled application of bioactive substances to investigate their direct effects on neuronal activity, muscle contraction, and other cellular responses. These methods are particularly well-suited for the study of neuropeptides in model organisms like the pond snail, Lymnaea stagnalis, from which the VD1-Rpd2 peptides were identified.

Microinjection involves the direct delivery of a substance into a single cell or a specific tissue region using a fine glass micropipette. The process is conducted under a microscope and utilizes a micromanipulator for precise positioning of the pipette and a microinjector to control the volume of the injected solution through hydrostatic pressure. microbenotes.com In the context of this compound research, microinjection could be used to introduce the peptide into identified neurons within the central nervous system of Lymnaea to study its effects on membrane potential, firing patterns, and synaptic transmission. While systemic injections of various substances in Lymnaea have been documented for studying processes like memory formation, the targeted microinjection of neuropeptides into specific neurons allows for a much more localized and detailed analysis of their function. nih.gov

Perfusion, often carried out in an organ bath setup, is a technique used to study the effects of substances on isolated tissues or organs. In this method, an organ, such as the Lymnaea heart, is dissected and maintained in a chamber continuously supplied with a physiological saline solution. nih.gov The neuropeptide of interest is then added to the perfusing solution to observe its effects. Early pharmacological studies on the VD1/RPD2 alpha peptides utilized this very method, applying synthetic peptides to isolated auricle preparations of the Lymnaea heart to characterize their excitatory effects on beat rate and amplitude. nih.gov This technique allows for the systematic study of dose-response relationships and the screening of potential antagonists in a controlled environment, free from systemic influences.

The table below summarizes the key aspects and applications of these methodologies in the study of neuropeptide action.

MethodologyPrincipleKey EquipmentApplication in VD1-Rpd2 Alpha2 Research
Microinjection Direct delivery of a small volume of substance into a single cell or localized tissue area.Microscope, Micromanipulator, Micropipette, MicroinjectorInvestigating the direct effects of the neuropeptide on the electrophysiological properties of specific target neurons.
Perfusion Continuous superfusion of an isolated organ or tissue with a physiological solution containing the substance of interest.Organ Bath, Perfusion Pump, Dissecting Microscope, Recording ElectrodesCharacterizing the pharmacological profile of the neuropeptide on muscle tissue, such as the heart, by measuring changes in contraction frequency and amplitude. nih.gov

Development and Application of Synthetic Peptide Analogues

The study of neuropeptide function is greatly enhanced by the development and application of synthetic peptide analogues. These are molecules that are structurally similar to the native peptide but have been intentionally modified. The goals of these modifications are diverse and include enhancing stability, altering receptor binding affinity, creating fluorescent or radiolabeled tags for visualization, or developing receptor antagonists.

The development of synthetic analogues typically begins with the chemical synthesis of the native peptide sequence, followed by systematic modifications. Solid-phase peptide synthesis is a common method used to construct these molecules. nih.gov This technique involves building the peptide chain step-by-step on a solid resin support. Modifications can include:

Amino Acid Substitution: Replacing specific amino acids in the sequence, for instance with D-amino acids (a non-natural stereoisomer), can provide insights into the structural requirements for biological activity and can also increase resistance to degradation by proteases. nih.gov

Truncation: Systematically shortening the peptide from either the N- or C-terminus helps to identify the minimal sequence required for receptor binding and activation (the "active core").

Labeling: Incorporating fluorescent molecules, biotin (B1667282), or radioactive isotopes allows for the visualization and tracking of the peptide, enabling studies on receptor localization and peptide trafficking.

Chemical Modifications: Adding chemical groups, such as acyl chains or cyclizing the peptide backbone, can alter the peptide's conformation and stability.

The application of these analogues is crucial for dissecting the molecular mechanisms of neuropeptide action. For instance, while the synthetic native this compound was used to confirm its excitatory action on the heart, the development of specific antagonists would be a critical next step. frontiersin.org An antagonist, which binds to the receptor but does not activate it, would be an invaluable tool for blocking the effects of the endogenous peptide, thereby helping to clarify its precise physiological role in cardioregulation and other processes. The creation of labeled analogues would facilitate the identification and characterization of its specific receptors in various tissues. Research on other neuropeptides, such as Neuropeptide Y (NPY), has demonstrated the power of this approach, where extensive libraries of analogues were synthesized to map receptor binding sites and develop potent antagonists. nih.govnih.gov

The following table outlines the types of synthetic analogues and their primary research applications.

Analogue TypeModificationPrimary Application
Agonist Analogue Altered amino acid sequence to enhance binding affinity or stability.Probing receptor structure-activity relationships; therapeutic development.
Antagonist Analogue Modified sequence that binds to the receptor without activating it. nih.govBlocking the action of the endogenous neuropeptide to determine its physiological necessity. nih.gov
Labeled Analogue Covalent attachment of a fluorescent, radioactive, or biotin tag.Visualizing receptor distribution in tissues; quantifying receptor binding.
Stability-Enhanced Analogue Incorporation of D-amino acids or other modifications to resist enzymatic degradation. nih.govIncreasing the in-vivo half-life for prolonged experimental studies.

Future Directions and Emerging Research Avenues

Deciphering the Full Receptome and Signaling Network of VD1-Rpd2 Neuropeptide Alpha2

A significant gap in our current knowledge is the identity of the receptor or receptors that mediate the physiological effects of this compound. While its excitatory actions on heart muscle are documented, the specific G-protein coupled receptor (GPCR) it binds to has not yet been identified. frontiersin.org Neuropeptides typically initiate their effects by interacting with GPCRs, which then activate intracellular second messenger cascades. nih.govyoutube.comkhanacademy.orgyoutube.com Future research should prioritize the deorphanization of this receptor.

Key research objectives should include:

Receptor Identification: Employing techniques such as affinity chromatography using labeled this compound as bait to isolate its receptor from molluscan heart and central nervous system (CNS) tissues. Another approach is to screen orphan GPCRs identified from molluscan genomic or transcriptomic data for activation by the neuropeptide. nih.gov

Signaling Pathway Analysis: Once the receptor is identified, downstream signaling pathways can be investigated. This would involve determining which G-protein subtypes (e.g., Gs, Gi/o, Gq/11) are coupled to the receptor and identifying the second messengers (e.g., cAMP, IP3, DAG) whose levels are altered upon peptide binding. nih.govyoutube.com

Pharmacological Profiling: Characterizing the binding properties of the receptor with this compound and its related peptides (e.g., alpha1) to understand the basis for their differing potencies. frontiersin.org

Research ApproachObjectivePotential Outcome
Affinity ChromatographyIsolate the receptor protein.Identification of the specific GPCR for this compound.
Orphan GPCR ScreeningFunctionally match the peptide to its receptor.Confirmation of the receptor and enabling further study.
Second Messenger AssaysElucidate the intracellular signaling cascade.Understanding of the molecular mechanisms of action.
Radioligand Binding AssaysCharacterize the peptide-receptor interaction.Determination of binding affinity and specificity.

Comprehensive Elucidation of Neural Circuits Modulated by this compound

The VD1-Rpd2 neuropeptides are expressed in a defined set of neurons, most notably the giant neurons VD1 (visceral dorsal 1) and RPD2 (right parietal dorsal 2) in the CNS of the pond snail Lymnaea stagnalis. nih.govresearchgate.net Axonal mapping has revealed that these neurons project to various central ganglia and peripheral targets, including the heart. researchgate.netnih.gov However, a detailed synaptic and modulatory wiring diagram is still needed.

Future research should focus on:

Synaptic Connectivity Mapping: Utilizing techniques like paired intracellular recordings and dye-filling to identify the presynaptic inputs to and postsynaptic targets of the VD1/RPD2 neurons. nih.gov

Modulation of Central Pattern Generators (CPGs): Investigating how this compound modulates the activity of CPGs, such as the respiratory CPG in Lymnaea, which is known to be influenced by these neurons in response to changes in oxygen availability. nih.govnih.govnih.govdntb.gov.uaresearchgate.net

Circuit Function in Behavior: Combining electrophysiology with behavioral observations to understand how the modulation of specific circuits by this neuropeptide translates into physiological and behavioral outputs.

Investigation of the Synergistic and Antagonistic Actions of Co-released Peptides

The VD1/RPD2 gene undergoes alternative splicing to produce multiple alpha peptides, including alpha1 and alpha2, as well as a beta peptide. nih.gov Furthermore, mass spectrometry studies have revealed that the VD1 and RPD2 neurons contain a complex mixture of peptides, including members of the small cardioactive peptide (SCP) family in the case of VD1. frontiersin.orgnih.gov This co-localization suggests the potential for complex interactions at the target tissues.

Key research questions to address are:

Functional Interactions: Do the co-released alpha and beta peptides act synergistically to enhance the cardiorespiratory response? Do they have distinct or overlapping targets?

Modulation of Excitability: How do different combinations of these peptides shape the firing properties of target neurons and the contractility of muscle tissues?

Receptor Cross-talk: Do these co-released peptides activate separate receptors that then have converging or diverging downstream signaling pathways?

Peptide FamilyCo-localizationPotential Interaction
VD1/RPD2 α peptidesVD1, RPD2Potentially synergistic or differential modulation of heart rate and amplitude.
VD1/RPD2 β peptideVD1, RPD2Unknown; may have its own distinct function or modulate the action of α peptides.
Small Cardioactive Peptides (SCPs)VD1Potential for complex modulation of cardiac and other muscle targets.

Expanding Functional Studies to Broader Behavioral Contexts in Mollusks

The primary characterized role for the VD1/RPD2 neuropeptide system is in the regulation of cardiorespiratory functions, particularly in response to hypoxia. nih.gov However, the widespread projections of the VD1 and RPD2 neurons to various parts of the CNS and periphery, including the skin and areas near the respiratory orifice (pneumostome), suggest a broader range of functions. researchgate.net

Future studies should explore the involvement of this compound in:

Defensive Behaviors: Investigating a potential role in whole-body withdrawal responses, given the innervation of the skin.

Reproduction and Feeding: Examining whether this neuropeptide system modulates other complex behaviors, a common feature of neuropeptidergic systems. nih.gov

Osmoregulation: A potential role given the homology of the VD1/RPD2 gene to the R15 gene in Aplysia, which is implicated in water balance. researchgate.net

Comparative Studies in Diverse Invertebrate Phyla to Understand Functional Conservation

Immunocytochemical studies have shown that a VD1/RPD2 alpha-neuropeptide-like substance is present in the nervous systems of a wide range of mollusks, from gastropods to cephalopods, suggesting evolutionary conservation of this signaling system within the phylum. researchgate.netnih.gov However, it is currently unknown if this neuropeptide system is conserved beyond mollusks.

Future research directions include:

Genomic and Transcriptomic Mining: Searching for homologous genes encoding VD1/RPD2-like peptides and their putative receptors in the genomes and transcriptomes of other invertebrate phyla, such as annelids and arthropods. nih.govfrontiersin.org

Functional Homology: If homologs are identified, investigating whether they are involved in similar physiological processes, such as cardiorespiratory control, in those organisms. This would provide insights into the ancestral function of this neuropeptide family.

Development of Novel Tools for In Vivo Imaging and Perturbation of this compound Activity

Advancing our understanding of the precise spatial and temporal dynamics of this compound signaling in vivo requires the development and application of modern neuroscientific tools. While tools specific to this peptide are not yet available, existing technologies could be adapted.

Potential avenues for tool development include:

Genetically Encoded Biosensors: Designing fluorescent biosensors based on the (yet to be identified) this compound receptor. These sensors would allow for real-time imaging of neuropeptide release with high spatial and temporal resolution. mdpi.com

Optogenetic Actuators and Inhibitors: Expressing light-sensitive ion channels or pumps (e.g., channelrhodopsin, halorhodopsin) specifically in VD1/RPD2 neurons. This would enable precise optical control of their activity, allowing researchers to probe the causal relationship between the firing of these neurons, peptide release, and specific behaviors. frontiersin.orgfrontiersin.orgnih.gov

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs): Engineering the this compound receptor to be activated only by a synthetic ligand. This chemogenetic approach would allow for non-invasive and prolonged modulation of the neuropeptide's signaling pathway.

ToolPrincipleApplication to VD1-Rpd2 System
Fluorescent BiosensorsGenetically encoded sensors that change fluorescence upon ligand binding.Visualize the timing and location of this compound release.
OptogeneticsLight-sensitive proteins to control neuronal firing.Precisely activate or inhibit VD1/RPD2 neurons to study circuit function.
DREADDsEngineered receptors activated by a specific synthetic molecule.Modulate the activity of cells that respond to this compound.

By pursuing these future research directions, the scientific community can move towards a more complete and integrated understanding of the role of this compound, from its molecular signaling mechanisms to its influence on complex behaviors and its evolutionary history.

Q & A

Q. How should researchers address conflicting results in neuropeptide localization studies using immunohistochemistry?

  • Validate antibodies with knockout controls and cross-reference findings with RNA in situ hybridization . Use confocal microscopy z-stack imaging to distinguish membrane-bound vs. cytoplasmic localization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.